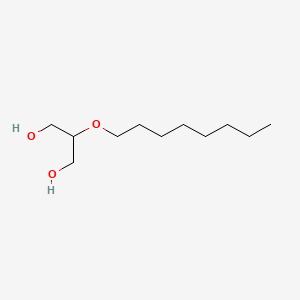

2-Octylglycerol

Description

Structure

3D Structure

Properties

CAS No. |

35396-30-6 |

|---|---|

Molecular Formula |

C11H24O3 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2-octoxypropane-1,3-diol |

InChI |

InChI=1S/C11H24O3/c1-2-3-4-5-6-7-8-14-11(9-12)10-13/h11-13H,2-10H2,1H3 |

InChI Key |

CNCADJQPAKJTNP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(CO)CO |

Canonical SMILES |

CCCCCCCCOC(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2 Octylglycerol

Regioselective Synthesis of 2-Octylglycerol

The regioselective synthesis of this compound presents a chemical challenge due to the three hydroxyl groups of the glycerol (B35011) backbone, with the two primary hydroxyls at C1 and C3 being more sterically accessible than the secondary hydroxyl at C2. Achieving selective substitution at the C2 position requires strategic manipulation of the glycerol molecule.

Strategies for Glycerol Backbone Modification

A common strategy to achieve regioselectivity is the use of protecting groups to temporarily block the more reactive primary hydroxyl groups. One of the most utilized methods involves the reaction of glycerol with acetone (B3395972) to form 1,2-O-isopropylidene glycerol, commonly known as solketal (B138546). preprints.org This process leaves the C3 hydroxyl group free for further reaction. While this is highly effective for synthesizing 1-substituted glycerol derivatives, modifications of this approach are needed to target the C2 position.

Another approach involves the direct use of glycerol as a starting material and controlling reaction conditions to favor substitution at a particular position. However, this often leads to a mixture of isomers. researchgate.net For instance, the reaction of glycerol with alcohols can produce a mixture of mono-, di-, and tri-alkyl ethers. researchgate.net

To selectively expose the C2 hydroxyl group, a multi-step process involving protection and deprotection is often necessary. This could involve protecting the C1 and C3 hydroxyls with a suitable protecting group that can be selectively removed, leaving the C2 hydroxyl available for octyl group incorporation.

Octyl Group Incorporation Techniques

Once the glycerol backbone is appropriately modified to expose the desired hydroxyl group, the octyl group can be introduced. A primary method for forming the ether linkage is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In the context of this compound synthesis, a protected glycerol derivative with a free C2 hydroxyl would be converted to its alkoxide and then reacted with an octyl halide.

Another technique involves the acid-catalyzed ring-opening of a cyclic ether precursor. For instance, glycidol (B123203), which has an epoxide ring, can be reacted with an alcohol. researchgate.netresearchgate.net However, the reaction of glycidol with n-octanol, often catalyzed by Lewis acids like Al(OTf)₃, typically results in the formation of 1-octylglycerol (B1254394) as the major product due to the regioselective attack at the less hindered carbon of the epoxide. researchgate.net Achieving 2-substitution via this route would require a catalyst that directs the nucleophilic attack to the more substituted carbon.

Mechanochemical synthesis in a ball mill has also been explored for the preparation of lipid derivatives, including mono- and diacylglycerols. This solvent-free method could potentially be adapted for the synthesis of ether-linked glycerols like this compound.

Enzymatic Synthesis Approaches for Glycerol Derivatives

Enzymatic synthesis offers a powerful alternative to traditional chemical methods, often providing high regioselectivity and milder reaction conditions. Lipases are particularly useful for the synthesis of glycerol derivatives. mdpi.com

For instance, lipase (B570770) B from Candida antarctica (CalB) has been used in a two-step process to synthesize 2-monoacylglycerides (2-MAGs) with high yields. nih.gov This process involves an initial non-selective esterification of glycerol to a triacylglyceride, followed by a highly selective sn-1,3-alcoholysis to yield the 2-MAG. nih.gov While this produces an ester linkage rather than the ether linkage of this compound, it demonstrates the feasibility of achieving C2-selectivity using enzymatic methods.

Similarly, lipases from Thermomyces lanuginosa have been employed for the enzymatic hydrolysis of triglycerides to produce 2-monoacylglycerol derivatives. nih.govmdpi.com The regioselectivity of these enzymes makes them valuable tools for creating C2-substituted glycerol compounds. The use of solvents derived from glycerol has also been shown to modify the regioselectivity of some enzymes, which could be a strategy to favor the synthesis of specific isomers. rsc.org

Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound, particularly those with acyl groups, has been explored for various applications. These derivatives often serve as important biological modulators.

Synthesis of Di-O-octanoylglycerol Derivatives

Analogues of 1,2-di-O-octanoylglycerol have been synthesized and evaluated as modulators of protein kinase C (PKC) and diacylglycerol (DAG) kinase activities. nih.gov The synthesis of these compounds often involves the modification of the C3 position of a 1,2-di-O-octanoylglycerol backbone. nih.gov The presence of groups at C3 that can participate in hydrogen bonding was found to be important for PKC activity. nih.gov

A lipase-catalyzed enantioselective hydrolysis of 1-O-benzyl-2,3-di-O-octanoyl-rac-glycerol has been shown to be an efficient method for preparing 1-O-benzyl-2-O-octanoyl-sn-glycerol with high enantiomeric excess. researchgate.net This highlights the utility of enzymatic methods in preparing chiral building blocks for more complex glycerol derivatives.

Synthesis of Mono-O-octylglycerol Derivatives

The synthesis of mono-O-octylglycerol derivatives is also of interest. As previously mentioned, the reaction of glycidol with n-octanol can produce 1-octylglycerol. researchgate.net This compound, also known as 1-O-Octyl-sn-glycerol, is used as a precursor for the synthesis of other lipids and in cosmetic and pharmaceutical formulations. ontosight.ai

The synthesis of 2-monoacylglycerol derivatives, which are structurally related to this compound, has been successfully achieved through the enzymatic hydrolysis of triglycerides. nih.govmdpi.com For example, 2-monomyristin (B46955) has been prepared from myristic acid via trimyristin (B1681580) and subsequent hydrolysis using Thermomyces lanuginosa lipase. mdpi.com This general strategy could be applied to produce 2-monooctanoylglycerol.

Preparation of Quaternary N-Alkyl-Ammonium Derivatives of Glycerol

The synthesis of quaternary ammonium (B1175870) derivatives of alkylglycerols is a significant area of chemical modification, aiming to introduce a cationic charge to the lipid structure. These compounds are often developed to enhance biological activity. nih.gov A general approach involves the synthesis and subsequent in vitro testing of novel quaternary ammonium derivatives of various alkylglycerols. nih.gov

The quaternization process typically follows the formation of an intermediate from a lipid backbone. For instance, quaternary ammonium compounds (QACs) have been synthesized from natural oils like coconut and canola oil. researchgate.net The process involves reacting the oil with a linking agent, such as N,N-diethylethylenediamine, in the presence of a catalyst like potassium tertiary butoxide to form an amide intermediate. researchgate.net This intermediate is then quaternized, for example, by reacting it with benzyl (B1604629) chloride. researchgate.net

Another synthetic route involves the alkylation of a tertiary amide to form the quaternary ammonium compound. acs.org In one study, an amide synthesized from sunflower oil was reacted with dimethyl carbonate in a 13.25:1 molar ratio. acs.org The reaction, heated to 333.15 K under reflux for two hours, yielded the desired quaternary ammonium product with a conversion rate of 99.6%. acs.org Research has also led to the synthesis of twelve analogs of 1,2-di-O-octanoylglycerol and three distinct quaternary N-alkyl-ammonium derivatives of glycerol. researchgate.net

The table below summarizes examples of synthesized quaternary ammonium derivatives of glycerol and related lipids.

Table 1: Examples of Synthesized Quaternary Ammonium Derivatives| Precursor/Backbone | Quaternizing Agent/Method | Resulting Compound Type | Reference |

|---|---|---|---|

| Alkyglycerols | Various | Quaternary ammonium derivatives of alkylglycerols | nih.gov |

| Coconut Oil, Canola Oil | N,N-diethylethylenediamine followed by Benzyl Chloride | Fatty acid amide-linked QACs | researchgate.net |

| Sunflower Oil Fatty Amide | Dimethyl Carbonate | N,N-Dimethyl-N-(2-hydroxyethyl)oleamide based QAC | acs.org |

| Glycerol | Not specified | Quaternary N-alkyl-ammonium derivatives of glycerol | researchgate.net |

Other Alkylglycerol Synthesis Pathways

Beyond the derivatization of the glycerol headgroup, significant research has focused on the fundamental synthesis of the alkylglycerol ether linkage itself. A specific method for preparing racemic this compound has been documented. uu.nl This synthesis begins with rac-1,3-benzylideneglycerol, which is reacted with finely granulated potassium in dry benzene (B151609). uu.nl Subsequently, a solution of p-toluenesulfonyloctanol in benzene is added, and the mixture is refluxed for 24 hours. uu.nl After workup and purification, rac-2-octylglycerol is obtained as a colorless oil. uu.nl

A prominent and greener alternative for synthesizing monoalkyl glyceryl ethers (MAGEs) involves the ring-opening of glycidol (2,3-epoxy-1-propanol) with an alcohol. nih.govnih.govresearchgate.net This approach is often catalyzed by Lewis acids. Studies have shown that catalysts such as aluminum triflate (Al(OTf)₃) or bismuth triflate (Bi(OTf)₃) can quantitatively convert glycidol with high selectivity (99%) into MAGEs. nih.gov These reactions proceed under mild conditions, typically at 80°C with a very low catalyst loading (0.01 mol%), and are completed in about one hour. nih.gov This method offers a valuable route to MAGEs from a glycerol-derived platform molecule. researchgate.net Basic catalysts like potassium hydroxide (B78521) (KOH) have also been used effectively for this transformation. rsc.org

The table below details the conditions and outcomes for MAGE synthesis via glycidol ring-opening.

Table 2: Synthesis of Monoalkyl Glyceryl Ethers (MAGEs) from Glycidol| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to MAGEs (%) | Reference |

|---|---|---|---|---|---|---|

| Al(OTf)₃ | 0.01 | 80 | 1 | Quantitative | 99 | nih.gov |

| Bi(OTf)₃ | 0.01 | 80 | 1 | Quantitative | 99 | nih.govnih.gov |

| KOH | 20 | 65 | 2 | 100 | 93 | researchgate.net |

Catalytic Approaches in Glycerol Derivatization for Related Compounds

Catalytic methods are central to the derivatization of glycerol into a wide array of value-added products, including alkyl ethers that are structurally related to this compound. The acid-catalyzed etherification of glycerol with alcohols is a widely studied pathway for producing mixtures of mono-, di-, and tri-alkyl glycerol ethers. vurup.skmdpi.com These ethers are of interest as potential fuel additives. researchgate.netrtu.lv

Heterogeneous solid acid catalysts are preferred over homogeneous catalysts to avoid corrosion and environmental issues. mdpi.com Commonly employed catalysts include ion-exchange resins like Amberlyst-15 and Amberlyst-36, zeolites (e.g., H-Y, H-BEA), and montmorillonite (B579905) clays. vurup.skrtu.lvacs.org The reaction is typically performed with an excess of an alcohol, such as tert-butanol, which can also act as the solvent. vurup.sk

Research shows that reaction conditions significantly influence both glycerol conversion and product selectivity. For example, using Amberlyst-15 with a tert-butanol-to-glycerol molar ratio of 4:1 at 90°C resulted in a glycerol conversion of approximately 96% after 180 minutes. vurup.skacs.org Increasing the reaction temperature generally favors the formation of di-substituted ethers. researchgate.net Zeolite H-BEA was found to be more active in producing di-ethers compared to Amberlyst-15 under similar conditions. vurup.sk Another study using a montmorillonite KSF/O clay catalyst achieved complete glycerol conversion at 110°C over 6 hours. acs.org

The following table compares the performance of various solid acid catalysts in the etherification of glycerol with tert-butanol.

Table 3: Performance of Heterogeneous Catalysts in Glycerol Etherification with Tert-Butanol| Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Glycerol) | Time (h) | Glycerol Conversion (%) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Amberlyst-15 | 90 | 4:1 | 3 | ~96 | High conversion achieved. | vurup.skacs.org |

| Amberlyst-36 | Boiling Temp. | Varied | Varied | Up to 40% yield of monoether | Best results when toluene (B28343) used as a solvent. | rtu.lv |

| Zeolite H-BEA | 90 | 4:1 | 6 | Comparable to Amberlyst-15 | Higher activity towards di-ether formation (~45% selectivity). | vurup.sk |

| Montmorillonite KSF/O | 110 | 20:1 | 6 | 100 | Complete conversion achieved; prolonged time (24h) increased di-ether selectivity. | acs.org |

Other advanced catalytic strategies for glycerol derivatization include the highly selective desymmetrization of glycerol using chiral organic catalysts to create specific chiral building blocks. nih.gov Furthermore, reusable heterogeneous catalysts, such as lanthanum cation-exchanged montmorillonite (La³⁺-mont), have been effectively used for the selective synthesis of diacetylglycerols from glycerol and acetic acid. acs.org

Modulatory Effects on Cellular Signaling Pathways

Alkylglycerols, including this compound and its related compounds, have been shown to interfere with lipid-based cellular signaling cascades. Their structural similarity to endogenous signaling lipids, such as diacylglycerol (DAG), allows them to interact with and modulate the activity of critical enzymes in these pathways.

Modulation of Diacylglycerol Kinase (DAG Kinase) Activity by this compound Derivatives

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA). nih.gov This action serves two main purposes: it terminates DAG-mediated signaling (such as PKC activation) and generates PA, which is itself a bioactive lipid second messenger and a precursor for the synthesis of other phospholipids (B1166683). nih.govmdpi.com There are at least ten mammalian DGK isoforms, which possess different regulatory domains and substrate specificities. nih.gov For instance, DGKε shows high specificity for 1-stearoyl-2-arachidonoyl-sn-glycerol.

In vitro studies have investigated the effects of glycerol derivatives on DGK activity. A study testing various analogs of 1,2-di-O-octanoylglycerol and mono-O-octylglycerol found that certain quaternary N-alkyl-ammonium derivatives of glycerol could inhibit DGK activity. nih.gov The inhibitory effect was dependent on the presence of two 8-carbon alkyl or acyl chains on the glycerol backbone, with an IC₅₀ value of approximately 24 µM. nih.gov Other research has shown that different ether lipid analogs can inhibit cytosolic DGK in cell preparations, suggesting that interference with this enzyme is a potential mechanism of action for this class of compounds. cdnsciencepub.com The ability of DGKα to phosphorylate 1-alkyl-2-acylglycerol in vitro highlights that alkylglycerol-type molecules can serve as substrates or modulators for this enzyme family. uniprot.org

Interactions with Commensal Microflora in In Vitro Systems

In vitro studies have explored the antimicrobial properties of this compound, often in the context of its potential use as a topical microbicide. A significant finding from this research is its selective activity, demonstrating efficacy against various pathogens while sparing the normal commensal vaginal flora, particularly Lactobacillus species. researchgate.net

A liposomal formulation containing 1% octylglycerol was shown to be active against Neisseria gonorrhoeae, Herpes Simplex Virus (HSV-1, HSV-2), and Human Immunodeficiency Virus (HIV-1) in vitro. researchgate.net Crucially, the same formulation did not harm the predominant innate microflora organism, Lactobacillus. researchgate.net This selective action is considered a highly desirable trait for a topical agent, as preserving the natural protective microflora is essential for maintaining vaginal health. sci-hub.se Other studies have confirmed that octylglycerol exhibits inhibitory activity against Group B Streptococcus (GBS) in vitro. frontiersin.org The encapsulation of octylglycerol in liposomes was found to increase its efficacy against Neisseria gonorrhoeae compared to a conventional gel, with no toxicity observed towards lactobacilli. researchgate.netmdpi.com

The table below summarizes the reported in vitro effects of octylglycerol on various microorganisms.

| Microorganism | In Vitro Effect of Octylglycerol | Reference(s) |

| Lactobacillus sp. | Spared / No toxicity observed | researchgate.netmdpi.com |

| Neisseria gonorrhoeae | Inhibitory / Active against | researchgate.netmdpi.com |

| Group B Streptococcus (GBS) | Inhibitory Activity | frontiersin.org |

| Herpes Simplex Virus (HSV-1, HSV-2) | Active against | researchgate.net |

| Human Immunodeficiency Virus (HIV-1) | Active against | researchgate.net |

Physicochemical Properties and Analytical Techniques

Key Physicochemical Data

2-Octylglycerol is a colorless, oily liquid under standard conditions. uu.nlwikipedia.org It possesses amphiphilic properties due to the combination of a hydrophilic glycerol (B35011) head and a hydrophobic octyl tail. This makes it poorly soluble in water but soluble in many organic solvents. nih.govwikipedia.org Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄O₃ | ontosight.aichemsrc.com |

| Molecular Weight | 204.31 g/mol | ontosight.aiontosight.ai |

| Synonyms | 2-Octyl glyceryl ether, 2-octoxypropane-1,3-diol | ontosight.aichemsrc.com |

| CAS Number | 35396-30-6 | ontosight.aichemsrc.com |

Effects on Viral Envelopes and Viruses

Chromatographic Methods for Purification and Analysis

Chromatography is essential for the purification and quantitative analysis of this compound.

Gas Chromatography (GC): A GC method using a flame ionization detector (FID) has been developed for the quantification of octylglycerol. nih.gov This method often requires derivatization, such as converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using reagents like BSTFA, to increase volatility. nih.gov Typical GC conditions involve a capillary column (e.g., DB17), helium as the carrier gas, and a programmed temperature gradient. nih.gov

High-Performance Liquid Chromatography (HPLC): Given the complexity of the GC derivatization method, HPLC provides an alternative for analysis. nih.gov An HPLC system equipped with an evaporative light scattering detector (ELSD) is suitable for detecting compounds like this compound that lack a strong UV chromophore. nih.gov

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of chemical reactions during the synthesis of this compound and for preliminary purity assessments. nih.gov

Advanced Analytical Methodologies for 2 Octylglycerol Research

Chromatographic Techniques for 2-Octylglycerol Analysis

Chromatography is a fundamental separation technique widely utilized for the analysis of chemical mixtures. ijnrd.org The separation principle hinges on the differential distribution of components between a stationary phase and a mobile phase. ijnrd.org For a compound like this compound, which possesses both polar hydroxyl groups and a non-polar octyl chain, chromatographic methods provide the necessary resolution and sensitivity for its analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods in this context. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

HPLC is a cornerstone of analytical chemistry, enabling the separation of compounds from a liquid sample. When analyzing substances like this compound that lack a UV-absorbing chromophore, the choice of detector is critical. chromatographyonline.com The Evaporative Light Scattering Detector (ELSD) is particularly well-suited for this purpose. chromatographyonline.com The ELSD principle involves three stages: nebulization of the column eluent to form a spray of fine droplets, evaporation of the mobile phase in a heated drift tube to leave behind particles of the non-volatile analyte, and detection of the light scattered by these analyte particles using a light source and a photodetector. chromatographyonline.com

This technique offers a nearly universal response for any non-volatile analyte and is not susceptible to baseline drift during gradient elution, a common practice in lipid analysis. chromatographyonline.com Research on related lipid classes, such as triacylglycerols (TAGs), demonstrates the efficacy of HPLC-ELSD. nih.gov The method can resolve major lipid classes in a short timeframe, making it efficient for quantification. nih.gov For instance, studies have shown that HPLC-ELSD can quantify TAGs with linearity over a specific concentration range and with low detection limits. nih.govmdpi.com Although the detector's response can be non-linear, this can be managed using logarithmic or polynomial curve fitting for calibration. researchgate.net

Table 1: HPLC-ELSD Method Parameters for Lipid Analysis

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Column | C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm) | Provides good separation of lipids based on hydrophobicity. researchgate.net |

| Mobile Phase | Gradient of non-polar and polar solvents (e.g., Acetonitrile/Water, Hexane/Isopropanol) | Allows for the elution of a wide range of lipid polarities. |

| Flow Rate | 1.0 - 2.0 mL/min | Influences retention time and peak resolution. |

| ELSD Drift Tube Temp. | 40°C - 115°C | Optimized to evaporate the mobile phase without degrading the analyte. chromatographyonline.comresearchgate.net |

| Nebulizer Gas (N₂) Pressure | 2.5 - 3.5 bar | Affects droplet size and, consequently, detector response. researchgate.net |

This table presents typical parameters used in the analysis of lipids, which are applicable to this compound analysis.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. researchgate.net For the analysis of this compound, which has hydroxyl groups, direct analysis can be challenging due to its polarity and potential for thermal degradation. Derivatization to a more volatile form, such as silylation, is a common strategy to overcome these issues.

The selection of the GC column's stationary phase is critical for the successful separation of polar analytes like glycerol (B35011) derivatives. sigmaaldrich.com A polar stationary phase (e.g., modified polyethylene (B3416737) glycol) can provide good retention and selectivity for polar compounds. sigmaaldrich.com Conversely, a non-polar phase (e.g., poly(dimethylsiloxane)) minimizes strong interactions with the hydroxyl groups, which can reduce peak tailing, but may offer less retention. sigmaaldrich.com GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net GC-MS is particularly useful as it provides both retention time data and a mass spectrum for structural confirmation. researchgate.net Studies on glycerol have demonstrated the utility of GC for both quantification and isotopic ratio analysis when coupled with an isotope ratio mass spectrometer (GC-C-IRMS). oiv.int

Table 2: Comparison of GC Column Phases for Polar Analyte Analysis

| Stationary Phase Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Polar | Modified Polyethylene Glycol (e.g., SPB-1000) | High retention and selectivity for polar analytes. sigmaaldrich.com | Can lead to peak tailing for compounds with active -OH groups. sigmaaldrich.com |

| Non-Polar | Poly(dimethylsiloxane) (e.g., Equity-1) | Reduced peak tailing for polar analytes. sigmaaldrich.com | Lower retention may result in insufficient separation. sigmaaldrich.com |

This table illustrates the trade-offs in selecting a GC column phase for analyzing polar compounds like this compound.

Spectroscopic Characterization Methods for this compound and Derivatives

Spectroscopic methods are indispensable for the structural elucidation of molecules. They rely on the interaction of electromagnetic radiation with matter to provide information about molecular structure and functional groups. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules in solution. mdpi.com Both ¹H and ¹³C NMR provide a wealth of information.

For this compound, ¹H NMR would reveal characteristic signals for the protons in different chemical environments. The protons on the glycerol backbone would appear at specific chemical shifts, and their splitting patterns (spin-spin coupling) would provide information about adjacent protons. pressbooks.pub The protons of the octyl chain would also have distinct signals, from the methyl group at one end to the methylene (B1212753) groups along the chain, including the one attached to the ether oxygen. magritek.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The glycerol carbons resonate in a typical region (around 60-72 ppm), and their precise chemical shifts can help confirm the position of the octyl ether linkage. mdpi.com The presence of the ether linkage influences the chemical shifts of the adjacent carbons, differentiating the 2-substituted isomer from the 1-substituted isomer. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the complete structure. magritek.com

Table 3: Predicted ¹H NMR Chemical Shift Regions for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| Glycerol CH₂-OH | ~3.5 - 3.8 | Protons on carbons adjacent to hydroxyl groups. |

| Glycerol CH-O-R | ~3.6 - 4.0 | Proton on the carbon bearing the ether linkage. |

| Octyl O-CH₂- | ~3.4 - 3.6 | Methylene group of the octyl chain attached to the ether oxygen. |

| Octyl -(CH₂)₆- | ~1.2 - 1.6 | Methylene groups in the middle of the octyl chain. |

| Octyl -CH₃ | ~0.9 | Terminal methyl group of the octyl chain. |

This table provides an estimation of proton chemical shifts based on general values for similar structural motifs.

Fourier Transform Infrared (FTIR) Spectrophotometry

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. bruker.com An FTIR spectrum represents the absorption of infrared radiation by the molecule, which excites molecular vibrations. libretexts.org

In the FTIR spectrum of this compound, several key absorption bands would be expected. A broad, strong band in the region of 3100-3400 cm⁻¹ would be characteristic of the O-H stretching vibrations of the two hydroxyl groups, indicating intermolecular hydrogen bonding. researchgate.net The C-H stretching vibrations of the octyl chain's methylene and methyl groups would appear in the 2850-2960 cm⁻¹ region. researchgate.net A prominent band corresponding to the C-O stretching of the ether linkage would be expected around 1100-1200 cm⁻¹. The C-O stretching of the primary and secondary alcohol groups would also contribute to the complex fingerprint region (below 1500 cm⁻¹). researchgate.net FTIR is thus a valuable tool for confirming the presence of the key functional groups in the this compound structure. researchgate.net

Table 4: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Alcohol) | 3100 - 3400 (broad) | Stretching |

| C-H (Alkane) | 2850 - 2960 | Stretching |

| C-O (Ether) | 1100 - 1200 | Stretching |

| C-O (Alcohol) | 1000 - 1100 | Stretching |

This table summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov When coupled with a separation technique like GC (GC-MS) or HPLC (LC-MS), it becomes a highly specific and sensitive analytical method. researchgate.net

For this compound, electron ionization (EI) in GC-MS would likely lead to significant fragmentation. The molecular ion peak [M]⁺ might be weak or absent, but the fragmentation pattern would be highly informative. Characteristic fragments would arise from cleavage of the C-C bonds of the glycerol backbone and the C-O ether bond. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) used in LC-MS, are more likely to produce a prominent protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, which directly confirms the molecular weight (204.31 g/mol ). nih.govnih.gov Tandem MS (MS/MS) experiments on these precursor ions can induce fragmentation in a controlled manner, providing detailed structural information to confirm the identity and isomeric structure of this compound.

Other Analytical Techniques for Formulation Characterization (In Vitro)

The comprehensive characterization of this compound formulations is essential to ensure their quality, stability, and performance. Beyond primary assays for potency and purity, a suite of other analytical techniques is employed to evaluate the physicochemical properties of the formulation, particularly for semi-solid and nanocarrier-based systems. These in vitro tests provide critical data on the formulation's physical attributes, which can influence its stability, applicability, and biological interaction.

pH and Osmolality Measurements

The pH and osmolality of a formulation are fundamental parameters, especially for products intended for application to biological surfaces. The pH must be controlled to ensure the stability of the active ingredient, this compound, and the formulation's excipients. Furthermore, it must be compatible with the physiological environment of the intended site of application to minimize potential irritation. Osmolality, a measure of the total solute concentration, is equally critical for physiological compatibility. Formulations that are significantly hypertonic or hypotonic can cause cellular stress or damage. google.comresearchgate.net

In the development of vaginal microbicide formulations containing this compound, these parameters are meticulously monitored. For instance, studies on conventional gel formulations of this compound (also referred to as OG) have shown stable pH and osmolality values over extended periods. nih.govresearchgate.net The pH is typically measured using a calibrated pH meter with a suitable probe, while osmolality is determined using an osmometer, which measures the freezing point depression of the sample. researchgate.net

Research on liposomal and gel-based formulations of 1% this compound demonstrated consistent physicochemical stability. Over a six-month testing period at both 25°C and 40°C, the pH of conventional gel formulations remained in the range of 4.2 to 4.8, and the osmolality was maintained below 1000 mmol/kg. nih.govresearchgate.net For liposomal formulations, the pH was also stable, typically around 5.3. nih.gov These values are crucial for ensuring the formulation is well-tolerated and stable.

| Formulation Type | Polymer Base | pH Range | Osmolality (mmol/kg) | Stability Testing Period | Reference |

| Conventional Gel | 0.43% Carbopol® | 4.2 - 4.8 | < 1000 | 6 months | nih.gov, researchgate.net |

| Conventional Gel | 17% Poloxamer | 4.2 - 4.8 | < 1000 | 6 months | nih.gov, researchgate.net |

| Liposome (B1194612) Formulation | Phosphatidylcholine | ~5.3 | Not specified | 6 months | nih.gov |

Viscosity Determination

Viscosity is a critical quality attribute for semi-solid formulations, such as gels, containing this compound. It influences the product's spreadability, retention at the site of application, and the release rate of the active compound. tandfonline.com The rheological profile of a formulation is determined using a viscometer or rheometer. For many topical applications, a non-Newtonian, pseudoplastic (shear-thinning) profile is desirable; this means the formulation has high viscosity at rest to ensure it stays in place but becomes less viscous under shear stress (e.g., during application or intercourse), allowing for easy spreading. nih.gov

In the development of this compound formulations, viscosity is monitored to ensure product stability and performance. For example, a study on a liposome formulation of this compound found its rheological profile to be non-Newtonian and pseudoplastic. nih.gov The viscosity of various gel formulations has been measured and shown to be stable over time. Conventional gel formulations using polymers like Carbopol® or Poloxamer have exhibited viscosities ranging from 4086 to 7000 centipoise (cps). nih.govresearchgate.net Another series of formulations incorporating Carbopol® 934 or Ultrez 10 showed viscosities between 2500 and 7200 cps. nih.gov Such measurements are crucial, as changes in viscosity can indicate physical instability of the formulation. The addition of gelling agents can also impact the release of this compound, with increased viscosity sometimes leading to a reduced release rate. nih.gov

| Formulation Type | Gelling Agent / Base | Viscosity Range (cps) | Key Finding | Reference |

| Conventional Gels | Carbopol® / Poloxamer | 4086 - 7000 | Stable over 6-month testing period. | nih.gov, researchgate.net |

| Gels with Phospholipid | Carbopol® 934 / Ultrez 10 | 2500 - 7200 | Viscosity increasing agents were found to potentially interfere with efficacy. | nih.gov |

| Liposome Formulation | Not Specified | Initial decrease, then stable | Exhibited desirable shear-thinning properties. | nih.gov |

Particle Size and Zeta Potential Analysis for Nanocarriers

When this compound is incorporated into nanocarrier systems like liposomes, niosomes, or lipid-polymer hybrid nanoparticles, the characterization of particle size, size distribution (polydispersity index), and zeta potential is paramount. nih.govresearchgate.net These properties fundamentally influence the stability, drug encapsulation efficiency, release profile, and cellular interaction of the nanocarriers. nih.govbioline.org.br

Particle Size is typically measured by Dynamic Light Scattering (DLS). The size of nanoparticles can affect their ability to penetrate biological barriers and be taken up by cells. nih.gov

Zeta Potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. analytik.co.uk It is a critical indicator of the stability of a colloidal dispersion. bioline.org.br A sufficiently high positive or negative zeta potential (typically > |30| mV) prevents particle aggregation through electrostatic repulsion, thus ensuring the physical stability of the formulation. nih.gov The surface charge also plays a significant role in how nanoparticles interact with negatively charged cell membranes. nih.govbioline.org.br

While specific data for this compound nanocarriers is limited in publicly available literature, research on similar lipid-based systems provides relevant examples. For instance, ropivacaine-loaded lipid-polymer hybrid nanoparticles were found to have a particle size of 112.3 ± 2.6 nm and a highly negative zeta potential of -33.2 ± 3.2 mV, indicating good colloidal stability. nih.gov Niosomes, which can be formulated from monoalkyl glycerol ethers, are another relevant example where vesicle size and surface charge are controlled to optimize drug delivery. rjtcsonline.com For any this compound nanocarrier, these analyses would be essential to ensure a stable and effective delivery system.

| Parameter | Analytical Technique | Importance for Nanocarrier Formulation | Typical Values for Lipid Nanocarriers | Reference |

| Particle Size | Dynamic Light Scattering (DLS) | Influences cellular uptake, circulation time, and targeting capabilities. | 100 - 300 nm | nih.gov, tandfonline.com |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the width of the particle size distribution. A low PDI (<0.3) indicates a monodisperse and uniform population. | < 0.3 | researchgate.net |

| Zeta Potential | Laser Doppler Electrophoresis | Predicts the physical stability of the colloidal dispersion. Influences interaction with cell membranes. | > |30| mV for stability | nih.gov, nih.gov |

Research on 2 Octylglycerol in Drug Delivery Systems in Vitro Characterization

Formulation Development for Topical Applications (In Vitro Aspects)

The development of topical formulations for 2-octylglycerol has been explored through various delivery systems, primarily focusing on liposomal and gel-based approaches to optimize its delivery and efficacy. nih.gov

Liposomes serve as a promising vehicle for this compound due to their ability to encapsulate hydrophobic compounds within their lipid bilayer, effectively "solubilizing" them in aqueous environments. nih.gov This characteristic is particularly advantageous for compounds like this compound, which have poor water solubility. nih.gov

The composition of liposomes intended for this compound delivery typically includes phospholipids (B1166683), such as phosphatidylcholine, and may incorporate other components like propylene (B89431) glycol, vitamin E acetate, and preservatives. nih.gov The ratio of this compound to lipid is a critical factor that influences the formulation's efficacy and toxicity. nih.gov

One method for preparing these liposomal formulations involves a two-phase mixing process using an in-line static mixing device. This technique maintains separate aqueous and lipid phases under controlled temperatures, which are then precisely metered and mixed to form the liposomes. nih.gov The aqueous phase may consist of deionized water or a buffer solution to maintain a specific pH, while the lipid phase contains the phospholipids and this compound. nih.gov

Table 1: Composition of this compound Liposomal Formulations

| Component | Concentration/Ratio | Purpose | Reference |

| This compound (OG) | 0.1% to 6% | Active Ingredient | nih.gov |

| Phosphatidylcholine | 1% to 10% | Primary lipid component, forms bilayer | nih.gov |

| Propylene Glycol | Not specified | Co-solvent | nih.gov |

| Vitamin E Acetate | Not specified | Antioxidant | nih.gov |

| Preservatives (BZT or parabens) | Not specified | Prevents microbial contamination | nih.gov |

| Citrate Buffer | pH 4.5-5.0 | pH control | nih.gov |

This table is interactive. You can sort and filter the data.

In vitro release studies have demonstrated that liposomal formulations provide a sustained release of this compound compared to conventional gel formulations. nih.gov This controlled release is a desirable characteristic for topical applications, as it can prolong the therapeutic effect and potentially reduce the frequency of application. The release rate can be influenced by the composition of the liposome (B1194612), including the ratio of this compound to lipid. nih.gov Studies have shown that the release kinetics can be modeled to understand the mechanism of drug release, with some formulations following zero-order kinetics. jbarbiomed.cominnovareacademics.in

Liposomal formulations of this compound have shown significant in vitro efficacy against a range of pathogens. Research has demonstrated activity against Neisseria gonorrhoeae, Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Human Immunodeficiency Virus-1 (HIV-1). nih.govresearchgate.net The efficacy is concentration-dependent, with studies indicating that concentrations of 0.5% this compound or higher are required for significant antimicrobial activity. nih.gov Notably, these formulations have been found to be more effective than conventional aqueous-based gel formulations containing this compound. nih.gov An important finding is that while demonstrating potent antimicrobial effects, the liposomal formulations showed minimal toxicity to beneficial vaginal flora, such as Lactobacillus. nih.govresearchgate.net

Table 2: In Vitro Efficacy of Liposomal this compound

| Pathogen | Outcome | Reference |

| Neisseria gonorrhoeae | Demonstrated activity | nih.govresearchgate.net |

| Herpes Simplex Virus-1 (HSV-1) | Greater efficacy than gel formulations | nih.govresearchgate.net |

| Herpes Simplex Virus-2 (HSV-2) | Greater efficacy than gel formulations | nih.govresearchgate.net |

| Human Immunodeficiency Virus-1 (HIV-1) | Greater efficacy than gel formulations | nih.govresearchgate.net |

| Lactobacillus | Minimal toxicity | nih.govresearchgate.net |

This table is interactive. You can sort and filter the data.

The stability of liposomal this compound formulations has been assessed under various storage conditions. An optimized formulation containing 1% this compound was found to maintain its efficacy against HSV-1, HSV-2, and HIV for at least two months when stored at 5 ± 2°C, 25 ± 2°C, and 35 ± 2°C. nih.gov This indicates good stability of the formulation over a range of temperatures, which is crucial for the practical application and shelf-life of a potential product.

For comparative purposes, conventional gel formulations of this compound have also been developed and studied. nih.gov These formulations typically use gelling agents like Carbopol® or poloxamer to create a viscous base for the dispersion of this compound. nih.gov

The preparation of a Carbopol®-based gel involves dispersing the polymer in water, followed by the addition of this compound and other excipients like glycerin and preservatives. The pH is then adjusted to achieve the desired gel consistency. nih.gov Similarly, poloxamer-based gels are also prepared by incorporating this compound into the polymer base. nih.gov

While these gel formulations provide a vehicle for topical application, in vitro studies have shown that they are generally less effective in terms of antimicrobial activity and sustained release compared to liposomal formulations of this compound. nih.gov For instance, liposomal formulations demonstrated superior efficacy against HSV-1, HSV-2, and HIV-1. nih.gov Furthermore, the stability of this compound in gel formulations was monitored, with studies assessing their efficacy over a two-month period at different temperature and humidity conditions. nih.gov

Gel-Based Formulations for this compound Delivery

Polymer Selection and Gel Rheology

The choice of polymer is a critical factor in the development of topical and mucosal drug delivery systems, directly influencing the rheological properties and, consequently, the release and efficacy of the active compound. In the context of this compound delivery, various gelling agents have been investigated to create stable and effective formulations.

Studies have explored the use of cross-linked polyacrylic acid polymers, such as Carbopol®, to formulate gels containing this compound. nih.gov The concentration and type of polymer significantly impact the viscosity of the gel. lubrizol.comresearchgate.net For instance, increasing the concentration of polymers like Carbopol 934P and 974P, and Polycarbophil generally leads to an increase in viscosity and mucoadhesive strength. healthdisgroup.us The rheological behavior of these gels is often non-Newtonian, specifically pseudoplastic, meaning their viscosity decreases under shear stress, which is a desirable characteristic for topical applications. researchgate.netresearchgate.net

The pH of the formulation also plays a crucial role in the rheological properties of polyacrylic acid-based gels. lubrizol.com As the pH increases, the polymer chains uncoil and create a more viscous network. lubrizol.com This property is utilized in two-part systems where a low pH dispersion containing the polymer is mixed with a higher pH component to form a viscous gel upon application. lubrizol.com The interaction between the polymer and other formulation components, including the active ingredient, can affect the final viscosity and appearance of the gel, with some polymers yielding clear gels while others result in a hazy appearance. lubrizol.com

The selection of an appropriate polymer and the careful control of rheological properties are essential for developing a stable gel formulation that ensures uniform distribution and controlled release of this compound.

In Vitro Release Profiles from Gel Systems

The in vitro release of this compound from gel formulations is a key parameter in evaluating their performance. The rate and extent of drug release are influenced by the composition and viscosity of the gel matrix.

Research has shown that the release of active substances from gel systems can be sustained over time. For example, studies with liposome-encapsulated compounds in Carbopol gels have demonstrated extended release compared to the free form of the compound. uit.no The release mechanism from these liposome-in-gel systems can be complex, involving leakage of the drug from liposomes within the gel, diffusion of the free drug through the gel matrix, and the release of intact liposomes from the gel. uit.no

In studies comparing different formulations, the viscosity of the gel has been shown to directly impact the release rate. Formulations with higher viscosity, due to the type or concentration of the gelling agent, tend to exhibit a slower release of the active ingredient. mdpi.com For instance, the addition of viscosity-increasing agents like Carbopol® has been observed to reduce the in vitro release rate of this compound. nih.gov One study reported that for formulations with 0.5% this compound and varying concentrations of phospholipid, the in vitro release rate ranged from 1.05 to 2.32 μg/cm²/min¹/². nih.gov

The following table summarizes the in vitro release data from a study on this compound gel formulations:

| Formulation Component | Viscosity (cps) | In Vitro Release Rate (μg/cm²/min¹/²) |

| Carbopol® 934 | 2500 - 7200 | 1.05 - 2.32 |

| Poloxamer | Not specified | Not specified |

| Data derived from a study on formulations containing 0.5% this compound and variable phospholipid content. nih.gov |

These findings underscore the importance of optimizing the gel formulation to achieve the desired release profile for this compound.

In Vitro Antimicrobial Efficacy of Gel Formulations

This compound has demonstrated significant potential as a microbicide, and its incorporation into gel formulations has been evaluated for in vitro antimicrobial efficacy against various pathogens. nih.govaidsmap.com

Studies have shown that this compound exhibits activity against a range of microorganisms, including those responsible for sexually transmitted infections. nih.gov Research has demonstrated the in vitro efficacy of this compound formulations against Neisseria gonorrhoeae, Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Human Immunodeficiency Virus-1 (HIV-1). nih.govresearchgate.net A key advantage highlighted in these studies is that this compound appears to spare the beneficial native vaginal flora, such as Lactobacillus. nih.govresearchgate.net

The formulation of this compound can influence its antimicrobial activity. For instance, a liposomal formulation of 1% this compound showed greater efficacy against HSV-1, HSV-2, and HIV-1 in vitro compared to conventional aqueous-based gel formulations. nih.gov However, the inclusion of certain viscosity-increasing agents, like Carbopol®, in some gel formulations was found to reduce the efficacy against HSV-1 and HSV-2. nih.gov This suggests a delicate balance between achieving the desired physical properties of the gel and maintaining the antimicrobial potency of this compound.

The following table presents the antimicrobial activity of a this compound liposome formulation:

| Pathogen | In Vitro Activity |

| Neisseria gonorrhoeae | Demonstrated |

| HSV-1 | Demonstrated |

| HSV-2 | Demonstrated |

| HIV-1 | Demonstrated |

| Lactobacillus | Spared |

| Data from a study on a 1% this compound liposome formulation. nih.govresearchgate.net |

Nanoparticle-Based Delivery Systems for this compound and Related Compounds

Nanoparticle-based delivery systems represent a promising strategy to enhance the therapeutic potential of compounds like this compound, particularly for challenging applications such as delivery to the brain.

Dextran-graft-Poly(lactic acid) Nanoparticles

Researchers have developed nanoparticles composed of Dextran-graft-Poly(lactic acid) (PLA) for the delivery of various therapeutic agents, including those related to this compound. bvsalud.org This combination of materials is designed to leverage the non-immunogenic and stabilizing properties of dextran (B179266) with the ability of alkylglycerols to enhance permeation. bvsalud.org The poly(lactic acid) component contributes to the formation of stable colloidal systems. bvsalud.org

The synthesis of these nanoparticles involves the covalent linking of alkylglyceryl-modified dextran to poly(lactic acid). bvsalud.org Formulation methods such as solvent displacement and electrospraying have been used to produce nanoparticles with a unimodal size distribution, typically in the range of 100-200 nm. bvsalud.org These nanoparticles have shown good stability at a physiologically relevant pH of 7.4. bvsalud.org

Characterization of Nanoparticle Stability and Drug Release (In Vitro)

The in vitro characterization of nanoparticles is crucial to assess their suitability for drug delivery. Key parameters include particle size, polydispersity index (PDI), zeta potential, and drug release profile.

For Dextran-graft-Poly(lactic acid) nanoparticles, studies have demonstrated good stability at physiological pH. bvsalud.orgresearchgate.net The particle size typically falls within the 100-200 nm range, which is suitable for various biomedical applications. bvsalud.org The polydispersity index (PDI) is a measure of the uniformity of the particle size distribution, with lower values indicating a more monodispersed system. researchgate.net The zeta potential provides an indication of the surface charge of the nanoparticles, which is important for their stability in suspension and their interaction with biological membranes. researchgate.net

In vitro drug release studies are performed to understand how the encapsulated drug is released from the nanoparticles over time. These studies often use simulated physiological fluids to mimic the conditions in the body. mdpi.com The release profile can be influenced by factors such as the composition of the nanoparticle, the nature of the encapsulated drug, and the surrounding medium. mdpi.comnih.gov For instance, a slower release of an active compound was observed from nanoparticles in acidic media. researchgate.net

The table below provides typical characterization parameters for drug-loaded nanoparticles:

| Parameter | Typical Value/Range | Significance |

| Particle Size | 100 - 300 nm | Influences stability, cellular uptake, and biodistribution. researchgate.net |

| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. researchgate.netnih.gov |

| Zeta Potential | > | ±30 mV |

| Encapsulation Efficiency | Varies | Represents the percentage of drug successfully entrapped within the nanoparticles. |

In Vitro Interactions with Brain Endothelial Cells

A significant area of research for nanoparticle-based delivery systems is their ability to cross the blood-brain barrier (BBB). In vitro models using brain endothelial cells are essential for evaluating the potential of nanoparticles to interact with and permeate this barrier.

Studies have investigated the in vitro interactions of nanoparticles, including those made from butylglyceryl-modified polysaccharides, with mouse brain endothelial cells (bEnd3). researchgate.net These studies have indicated that such nanoparticles can exhibit increased biological membrane permeability. researchgate.net Importantly, at concentrations relevant for application, these nanoparticles have been found to be non-toxic to human brain endothelial cells. bvsalud.orgresearchgate.net

The interaction of nanoparticles with brain endothelial cells can occur through various mechanisms, including adsorptive-mediated transcytosis, which involves electrostatic interactions between the nanoparticles and the cell membrane. beilstein-journals.org Nanoparticles can also be designed to target specific receptors on brain endothelial cells to facilitate receptor-mediated transcytosis. beilstein-journals.orgbiorxiv.org The surface properties of the nanoparticles play a critical role in these interactions. farmaciajournal.com In vitro studies using cell culture models help to elucidate these mechanisms and assess the potential of nanoparticles to deliver therapeutic agents to the brain.

Future Directions and Emerging Research Avenues for 2 Octylglycerol

Exploration of Novel Synthetic Routes

The development of efficient, sustainable, and scalable synthetic methodologies is paramount for advancing the research and potential application of 2-Octylglycerol. Emerging research focuses on "green chemistry" principles to minimize environmental impact and improve economic feasibility.

A significant area of exploration is the use of bio-based feedstocks, particularly glycerol (B35011), a byproduct of the biodiesel industry. researchgate.net One promising pathway involves the conversion of glycerol to glycidol (B123203), a versatile intermediate. researchgate.netunibo.it The subsequent reaction of glycidol with primary alcohols, such as n-octanol, presents a green synthetic route to monoalkyl glyceryl ethers like this compound. researchgate.netresearchgate.net Researchers are investigating the use of Lewis acid catalysts, such as aluminum triflate (Al(OTf)3), to achieve high conversion rates and turnover frequencies under mild conditions. researchgate.netresearchgate.net Another established route that continues to be optimized is the reaction of solketal (B138546) (a protected form of glycerol) with alkyl halides, which enhances selectivity towards monoalkyl ethers. researchgate.net

These modern approaches aim to replace traditional methods that may involve harsh reagents or produce significant waste. The focus is on developing catalytic systems that are not only efficient but also recyclable, further enhancing the sustainability of this compound production. researchgate.net A simplified life cycle assessment comparing the glycidol-to-MAGE (monoalkyl glyceryl ether) route with the traditional glycerol pathway suggested a considerable reduction in environmental impact for the glycidol-based method. researchgate.net

| Synthetic Route | Starting Materials | Key Features & Research Focus | Citations |

| Glycidol Alcoholysis | Glycidol, n-Octanol | Utilizes bio-based intermediates; research focuses on efficient Lewis acid catalysts (e.g., Al(OTf)3) for high turnover frequency (TOF) and selectivity. researchgate.netresearchgate.net | |

| Solketal Pathway | Solketal, Alkyl Halides | Protection of glycerol hydroxyl groups increases solubility and selectivity towards mono-etherification. researchgate.net | |

| Direct Glycerol Etherification | Glycerol, Alcohols | A direct route, though challenges with selectivity remain a key area of research. researchgate.net | |

| Glycidyl (B131873) Ether Hydrolysis | n-octyl glycidyl ether, Water | A method involving the hydrolysis of the corresponding glycidyl ether, with research exploring optimal reaction conditions to achieve high yields (e.g., 98%). scribd.com |

Advanced Mechanistic Studies at the Molecular Level (In Vitro)

Understanding the precise molecular interactions of this compound is crucial for its development as a targeted therapeutic agent. Future in vitro studies are expected to employ advanced biochemical and biophysical techniques to dissect its mechanism of action.

A primary area of investigation is the modulation of key signaling enzymes. Research has shown that derivatives of mono-O-octylglycerol can modulate the activity of protein kinase C (PKC) and diacylglycerol kinase (DAGK). nih.gov These enzymes are critical components of cellular signaling pathways, and their dysregulation is implicated in various diseases. For instance, certain N-alkyl-ammonium derivatives of dialkyl/diacyl glycerols have been shown to inhibit both PKC and DAGK activities in vitro. nih.gov Specifically, 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG), a metabolite of an ether lipid, was found to be an effective inhibitor of cytosolic DAGK. cdnsciencepub.com Advanced mechanistic studies will likely focus on identifying the specific binding sites of this compound and its analogues on these enzymes and quantifying the kinetics of these interactions.

Furthermore, this compound has demonstrated potential as a topical microbicide with in vitro activity against pathogens like Neisseria gonorrhoeae, HSV-1, HSV-2, and HIV-1. researchgate.netresearchgate.net The proposed mechanism is related to its surfactant properties, which may disrupt the lipid envelopes of viruses or the cell membranes of bacteria. Future research will likely use model membrane systems, virology assays, and advanced microscopy to visualize and quantify these disruptive effects at the molecular level, providing a clearer picture of its antimicrobial action. nih.govmdpi.com

Integration with Emerging Technologies in Chemical Biology

The advancement of this compound research will be significantly accelerated by its integration with emerging technologies in chemical biology and drug discovery.

Advanced Drug Delivery Systems: The efficacy of this compound can be greatly enhanced through sophisticated formulation strategies. Liposomal delivery systems, for example, have been explored to create microbicide products. researchgate.netnih.gov These nanocarriers can protect the compound from degradation, provide sustained release, and potentially target specific tissues or cells. mdpi.comtandfonline.comucl.ac.uk Future research will likely explore other nanosystems and hydrogel formulations to optimize the delivery and retention of this compound for various applications. mdpi.comtandfonline.com

High-Throughput Screening (HTS): As libraries of this compound analogues are synthesized, HTS technologies will be indispensable for rapidly evaluating their biological activity against a panel of targets. drugdiscoverychemistry.com Techniques like Affinity Selection-Mass Spectrometry (AS-MS) can be used to efficiently screen for binding against soluble and membrane proteins, accelerating the identification of promising lead compounds. drugdiscoverychemistry.com

Computational Chemistry and AI/ML: In silico tools are becoming increasingly powerful in drug discovery. nih.gov Molecular docking and dynamics simulations can be used to predict the binding modes of this compound derivatives to their target enzymes, guiding rational drug design. Furthermore, artificial intelligence and machine learning (AI/ML) models can be trained on existing structure-activity relationship data to predict the biological activity of novel, unsynthesized analogues, helping to prioritize synthetic efforts. drugdiscoverychemistry.comnih.gov

Proteomics and Metabolomics: To gain a more comprehensive understanding of the cellular effects of this compound, systems biology approaches can be employed. nih.gov Proteomics techniques can identify the full spectrum of proteins whose expression or activity is altered by the compound, while metabolomics can reveal changes in cellular metabolic pathways. drugdiscoverychemistry.com This holistic view can uncover new mechanisms of action and potential off-target effects.

By embracing these technologies, researchers can move beyond traditional, one-compound-at-a-time approaches and adopt a more integrated, systems-level strategy to unlock the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Octylglycerol in laboratory settings?

- Methodological Answer : Follow OSHA and REACH-compliant safety measures, including:

- Hand protection : Use EN 374-certified chemical-resistant gloves, and test for permeability before reuse .

- Respiratory protection : Employ ventilation systems or respiratory devices in low-airflow environments .

- Environmental controls : Use sealed containers to prevent contamination of water systems .

- Post-exposure measures : Implement skin regeneration protocols (e.g., protective creams) and thorough handwashing .

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?

- Methodological Answer : Adhere to standardized experimental reporting guidelines:

- Detailed methods : Document synthesis steps, purification techniques, and characterization data (e.g., NMR, HPLC) in the main manuscript or supplementary materials .

- Reagent validation : Specify purity grades and suppliers for all chemicals.

- Peer review : Reference established protocols for similar glycerol derivatives (e.g., oleoyl polyoxylglycerides) to align with prior methodologies .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (¹H, ¹³C) to confirm ester linkages and alkyl chain configuration.

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.

- Physical properties : Measure melting point, solubility, and viscosity, referencing guidelines for related compounds like 1-oleoyl glycerol .

Advanced Research Questions

Q. How can contradictory findings in this compound’s biological activity be resolved across studies?

- Methodological Answer : Apply iterative qualitative analysis frameworks:

- Triangulation : Cross-validate results using multiple assays (e.g., in vitro bioactivity tests vs. computational docking studies) .

- Contextual variables : Control for batch-to-batch variability in synthesis, solvent systems, and cell-line specificity .

- Meta-analysis : Systematically review literature using Google Scholar’s advanced search tools to identify confounding factors (e.g., dosage, exposure time) .

Q. What strategies optimize this compound’s stability in long-term storage for pharmacological studies?

- Methodological Answer :

- Degradation profiling : Conduct accelerated stability tests under varying temperatures and humidity levels, using LC-MS to monitor breakdown products .

- Formulation additives : Test antioxidants (e.g., BHT) or lyophilization to extend shelf life, referencing protocols for similar lipid derivatives .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use software like GROMACS to model lipid-membrane interactions, parameterizing force fields with experimental data .

- Docking studies : Employ AutoDock Vina to predict binding affinities with receptors (e.g., GPCRs), cross-referencing crystallographic data from PubChem .

Q. What ethical frameworks apply when designing in vivo studies involving this compound?

- Methodological Answer :

- FINER criteria : Ensure studies are Feasible, Interesting, Novel, Ethical, and Relevant .

- Institutional Review Board (IRB) compliance : Submit detailed protocols for animal welfare, including dose justification and endpoint criteria .

Methodological Resources

- Literature Review : Use Google Scholar’s keyword filters (e.g., "this compound AND synthesis") to locate peer-reviewed studies, avoiding non-academic sources .

- Data Presentation : Follow Beilstein Journal guidelines for concise tables/graphs, ensuring raw data is archived in repositories like Zenodo .

- Conflict Resolution : Apply iterative qualitative analysis to reconcile discrepancies, emphasizing transparency in limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.